molecular formula C21H23ClN2O4 B2521928 N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide CAS No. 941994-72-5

N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide

Cat. No.: B2521928
CAS No.: 941994-72-5
M. Wt: 402.88
InChI Key: FLRHVCXIONGXQM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a sophisticated small molecule of significant interest in medicinal chemistry and neuroscience research. Its structure incorporates a benzamide core, a 4-chlorophenyl group, and a piperidine carboxamide moiety, a combination of features known to be privileged in targeting central nervous system (CNS) receptors . Specifically, the piperidine ring is recognized as a fundamental structural element for ligands interacting with histamine H3 receptors (H3R) and sigma-1 receptors (σ1R), suggesting this compound has potential as a dual-targeting agent for the investigation of novel therapeutic pathways . The molecular design aligns with established pharmacophore models for sigma receptor ligands, which typically consist of a central basic amine flanked by two hydrophobic domains . This structural configuration positions this compound as a valuable candidate for researchers studying multitarget approaches to complex disorders. Its primary research applications are in the fields of preclinical pharmacology and neurobiology, particularly for exploring new treatments for neuropathic pain, neurological disorders, and psychiatric conditions where simultaneous modulation of H3 and σ1 receptor activity is of interest . The compound is provided with a Certificate of Analysis to ensure identity, purity, and quality for research applications . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-N-(3,4-dimethoxybenzoyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O4/c1-27-18-11-6-15(14-19(18)28-2)20(25)24(17-9-7-16(22)8-10-17)21(26)23-12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRHVCXIONGXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with piperidine to yield 3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where the benzamide core is reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The chlorine atom on the 4-chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Core Heterocycles :

  • The target compound lacks the pyrazolo-pyrimidine or triazolo-pyrimidine cores seen in compounds, which are critical for EGFR-TK inhibitory activity .
  • Unlike the piperazine-containing compound in , the target uses a piperidine ring, which reduces basicity and alters pharmacokinetics .

Substituent Diversity :

  • The target’s 3,4-dimethoxybenzoyl group contrasts with the halogen-rich substituents (e.g., dibromo, dichloro) in compounds, which may influence solubility and target affinity .

Synthetic Complexity :

  • The target’s synthesis likely involves straightforward amide bond formation, whereas compounds require multi-step cyclization reactions (e.g., hydrazine-mediated ring closure) .

Physicochemical and Spectroscopic Properties

  • Melting Points : compounds exhibit high melting points (>300°C), likely due to rigid heterocyclic cores and strong intermolecular interactions . The target’s melting point is unreported but may be lower due to its flexible piperidine moiety.
  • Spectroscopic Data :
    • IR spectra of compounds show NH stretches (3240–3260 cm⁻¹) and C=O stretches (1650–1660 cm⁻¹), consistent with benzamide motifs . Similar peaks would be expected for the target compound.
    • Structural confirmation for analogs in relied on ¹H-NMR and ¹³C-NMR , which would also apply to the target .

Potential Pharmacological Implications

  • EGFR-TK Inhibition : Pyrazolo-pyrimidine derivatives () are established EGFR-TK inhibitors, but the target’s lack of this core suggests divergent biological targets .
  • Dopamine Receptor Targeting : Piperazine-containing compounds () are designed for dopamine D3 receptor selectivity. The target’s piperidine group may modulate receptor binding differently .

Biological Activity

N-(4-chlorophenyl)-3,4-dimethoxy-N-(piperidine-1-carbonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiviral properties, particularly against Hepatitis B virus (HBV), as well as its pharmacokinetic profiles and toxicity assessments.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Chemical Formula : C18H22ClN2O3
  • Molecular Weight : 348.83 g/mol

This compound features a piperidine ring, a chlorophenyl group, and two methoxy groups, contributing to its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, specifically against HBV. The compound has been shown to increase intracellular levels of APOBEC3G (A3G), an enzyme that inhibits HBV replication.

Case Study: IMB-0523

A derivative of this compound, referred to as IMB-0523, was synthesized and evaluated for its anti-HBV activity. The study involved both in vitro and in vivo assessments:

  • In Vitro Studies : The compound demonstrated significant inhibition of HBV replication in HepG2.2.15 cells.
  • In Vivo Studies : Using a duck HBV model, IMB-0523 exhibited promising anti-HBV effects, suggesting its potential as a therapeutic agent against HBV infections .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of IMB-0523 was assessed in animal models. Key findings include:

  • Absorption : Rapid absorption with peak plasma concentrations reached within hours.
  • Metabolism : The compound showed metabolic stability due to the alkylation of the amine group.
  • Toxicity : Acute toxicity studies indicated a favorable safety profile with no significant adverse effects observed at therapeutic doses .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other related compounds is useful.

Compound NameAntiviral ActivityToxicity LevelPharmacokinetic Profile
IMB-0523HighLowRapid absorption
Compound AModerateModerateDelayed peak
Compound BHighHighVariable absorption

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